Cas no 5605-63-0 (2',3'-O-Isopropylidene-5'-O-tosyladenosine)
2',3'-O-Isopropylidene-5'-O-tosyladenosine Chemical and Physical Properties
Names and Identifiers
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- 2',3'-o-isopropylidene-5'-o-toluolsulfonyl-adenosine
- 2',3'-O-Isopropylidene-5'-O-tosyladenosine
- 2',3'-isopropylideneadenosine 5'-p-toluenesulphonate
- 2',3'-O-isopropylidene-5'-O-toluene-p-sulfonyladenosine
- 5'-DMTr-N4-acetyl-2'-deoxycytidine
- 5'-O-(p-toluenesulfonyl)-2',3'-O-isopropylideneadenosine
- 5'-O-dimethoxytrityl-4-N-a
- 5'-p-toluenesulfonyl-2',3'-O,O-(1-methylethylidene)adenosine
- DMT-N4-Ac-dC
- N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine
- N4-Acetyl-2'-deoxy-5'-O-DMT-D-cytidine
- N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
- 2',3'-O-(1-Methylethylidene)-5'-(4-methylbenzenesulfonate)adenosine
- 5605-63-0
- MFCD08703755
- [(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate
- SCHEMBL5052452
- AKOS016023850
- ((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate
-
- MDL: MFCD08703755
- Inchi: 1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1
- InChI Key: CQZZVOYVIBCNRU-NVQRDWNXSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC[C@@H]1[C@@H]2[C@H]([C@H](N3C=NC4C(N)=NC=NC3=4)O1)OC(C)(C)O2
Computed Properties
- Exact Mass: 461.13690464g/mol
- Monoisotopic Mass: 461.13690464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 786
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 149Ų
Experimental Properties
- Solubility: Chloroform
2',3'-O-Isopropylidene-5'-O-tosyladenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I824670-2.5g |
2',3'-O-Isopropylidene-5'-O-tosyladenosine |
5605-63-0 | 2.5g |
$ 75.00 | 2022-06-04 | ||
| TRC | I824670-5g |
2',3'-O-Isopropylidene-5'-O-tosyladenosine |
5605-63-0 | 5g |
$ 145.00 | 2022-06-04 | ||
| TRC | I824670-10g |
2',3'-O-Isopropylidene-5'-O-tosyladenosine |
5605-63-0 | 10g |
$ 275.00 | 2022-06-04 | ||
| abcr | AB404405-1 g |
2',3'-O-(1-Methylethylidene)-5'-(4-methylbenzenesulfonate)adenosine; . |
5605-63-0 | 1g |
€245.70 | 2023-06-17 | ||
| abcr | AB404405-5 g |
2',3'-O-(1-Methylethylidene)-5'-(4-methylbenzenesulfonate)adenosine; . |
5605-63-0 | 5g |
€346.80 | 2023-06-17 | ||
| abcr | AB404405-10 g |
2',3'-O-(1-Methylethylidene)-5'-(4-methylbenzenesulfonate)adenosine; . |
5605-63-0 | 10g |
€537.50 | 2023-06-17 | ||
| TRC | I824670-2500mg |
2',3'-O-Isopropylidene-5'-O-tosyladenosine |
5605-63-0 | 2500mg |
$92.00 | 2023-05-18 | ||
| TRC | I824670-5000mg |
2',3'-O-Isopropylidene-5'-O-tosyladenosine |
5605-63-0 | 5g |
$178.00 | 2023-05-18 | ||
| TRC | I824670-10000mg |
2',3'-O-Isopropylidene-5'-O-tosyladenosine |
5605-63-0 | 10g |
$333.00 | 2023-05-18 | ||
| abcr | AB404405-1g |
2',3'-O-(1-Methylethylidene)-5'-(4-methylbenzenesulfonate)adenosine; . |
5605-63-0 | 1g |
€245.70 | 2023-09-05 |
2',3'-O-Isopropylidene-5'-O-tosyladenosine Suppliers
2',3'-O-Isopropylidene-5'-O-tosyladenosine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2',3'-O-Isopropylidene-5'-O-tosyladenosine
Introduction to 2',3'-O-Isopropylidene-5'-O-tosyladenosine (CAS No. 5605-63-0)
2',3'-O-Isopropylidene-5'-O-tosyladenosine (CAS No. 5605-63-0) is a synthetic nucleoside derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is a protected form of adenosine, where the 2' and 3' hydroxyl groups are masked by an isopropylidene group, and the 5' hydroxyl group is tosylated. The protection of these functional groups is crucial for various applications, including the synthesis of complex nucleic acid derivatives and the study of enzymatic reactions involving adenosine.
The structural modifications in 2',3'-O-Isopropylidene-5'-O-tosyladenosine provide several advantages. The isopropylidene group at the 2' and 3' positions stabilizes the molecule, preventing premature degradation and enhancing its stability under various reaction conditions. The tosylate group at the 5' position serves as a good leaving group, facilitating subsequent chemical transformations such as nucleophilic substitution reactions. These features make 2',3'-O-Isopropylidene-5'-O-tosyladenosine a versatile intermediate in the synthesis of oligonucleotides and other nucleic acid analogs.
In recent years, 2',3'-O-Isopropylidene-5'-O-tosyladenosine has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a starting material for the synthesis of modified adenosine derivatives with enhanced biological activity. For instance, studies have shown that certain derivatives of 2',3'-O-Isopropylidene-5'-O-tosyladenosine exhibit improved binding affinity to specific receptors, making them promising candidates for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.
The protective groups in 2',3'-O-Isopropylidene-5'-O-tosyladenosine also play a crucial role in the study of enzymatic processes involving adenosine. By selectively protecting or deprotecting specific functional groups, researchers can gain insights into the mechanisms of enzymes that recognize and modify adenosine. This knowledge is invaluable for the design of inhibitors and activators of these enzymes, which can be used as tools in both basic research and drug development.
In addition to its applications in synthetic chemistry and enzymology, 2',3'-O-Isopropylidene-5'-O-tosyladenosine has also been explored for its potential use in diagnostic assays. The stability and reactivity of this compound make it suitable for developing sensitive and specific assays for detecting adenosine and its metabolites in biological samples. Such assays can be used to monitor disease progression, assess treatment efficacy, and identify biomarkers for various conditions.
The latest research on 2',3'-O-Isopropylidene-5'-O-tosyladenosine has also focused on its use in the development of novel therapeutic strategies. For example, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of modified adenosine derivatives derived from 2',3'-O-Isopropylidene-5'-O-tosyladenosine. These derivatives were found to exhibit potent anti-inflammatory properties and were effective in reducing inflammation in animal models of inflammatory diseases. This finding opens up new possibilities for using 2',3'-O-Isopropylidene-5'-O-tosyladenosine-based compounds as therapeutic agents.
The versatility and potential applications of 2',3'-O-Isopropylidene-5'-O-tosyladenosine have made it an important compound in both academic research and industrial settings. Its unique structural features enable it to serve as a valuable intermediate in the synthesis of complex molecules with diverse biological activities. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in the fields of chemical biology and medicinal chemistry.
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